[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine
Overview
Description
“[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine” is a chemical compound with the CAS Number: 1094335-43-9 . It has a molecular weight of 247.26 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is [4-tert-butoxy-2-(trifluoromethyl)phenyl]methanamine . The InChI code for this compound is 1S/C12H16F3NO/c1-11(2,3)17-9-5-4-8(7-16)10(6-9)12(13,14)15/h4-6H,7,16H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Photocytotoxic Properties in Red Light : Iron(III) complexes involving similar compounds have been synthesized and examined for their photocytotoxic properties. They exhibit unprecedented photocytotoxicity in red light to various cell lines, primarily through apoptosis and generating reactive oxygen species (Basu et al., 2014).
Photoluminescent and Thermal Properties : Zinc(II) compounds with 4′-phenyl-terpyridine, a structurally related compound, show interesting photoluminescent properties in various solvents and undergo specific thermal decomposition processes (Ma et al., 2013).
Application in Organic Light-Emitting Devices (OLEDs) : Certain iridium(III) complexes, synthesized at room temperature, which include structural analogs of the compound, have been used in OLEDs. They show high phosphorescence quantum yields and good device performance (Su & Zheng, 2019).
Radioligand Synthesis for PET Imaging : A compound structurally similar to 4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine has been used in synthesizing radioligands for positron emission tomography (PET) imaging in the assessment of serotonin uptake sites in the brain (Matarrese et al., 1997).
Electrochemistry of Phenol in Ionic Liquids : Research involving the electrochemistry of phenol and related compounds in certain ionic liquids has been conducted. This includes the study of oxidation and formation of phenoxyl radicals (Villagrán et al., 2006).
Transfer Hydrogenation Reactions with Ruthenium Complexes : Compounds similar to 4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine have been used in synthesizing ruthenium(II) complexes for efficient transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).
Synthesis of Chiral (2-indolyl) Methanamine Derivatives : Nucleophilic addition reactions of 2-lithiated N-phenylsulfonylindoles with chiral N-tert-butanesulfinyl aldimines, involving structurally related compounds, have been used to produce chiral (2-indolyl) methanamine derivatives (Cheng et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of [4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability, potentially improving its bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 4 degrees Celsius . Additionally, the compound’s efficacy and action could potentially be influenced by the pH of the environment, the presence of other compounds, and specific conditions within the biological system where it is applied.
Biochemical Analysis
Biochemical Properties
[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In certain cell lines, this compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, this compound can impact cellular processes such as apoptosis and proliferation, making it a valuable tool for studying cell biology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For example, the interaction of this compound with cytochrome P450 can inhibit its activity, leading to altered metabolic pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may degrade, leading to changes in its biochemical properties and effects on cells. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of metabolites that may have distinct biochemical properties and effects. Additionally, this compound can influence metabolic flux and metabolite levels, further affecting cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The localization of this compound can affect its activity and its ability to modulate cellular processes .
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-11(2,3)17-9-5-4-8(7-16)10(6-9)12(13,14)15/h4-6H,7,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMNWNQABBSGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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